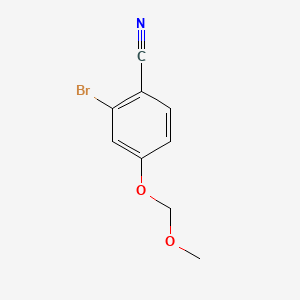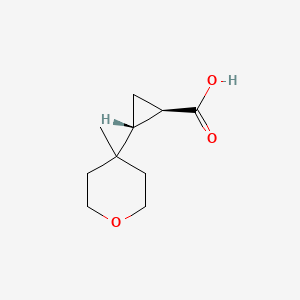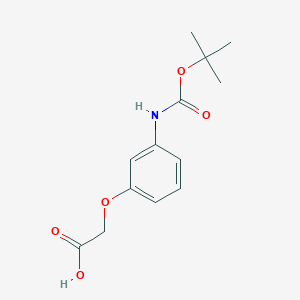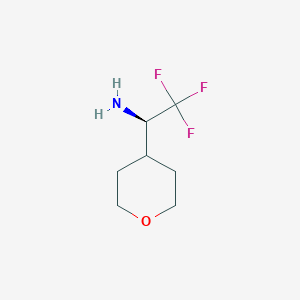
4-(1,1,2-Trifluoroethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2-Trifluoroethyl)benzaldehyde is an organic compound with the chemical formula C9H7F3O. The compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Méthodes De Préparation
The preparation of 4-(1,1,2-Trifluoroethyl)benzaldehyde involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-(1,1,2-Trifluoroethyl)benzyl alcohol with an oxidizing agent to form the corresponding aldehyde . Industrial production methods may vary, but they often involve similar oxidation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(1,1,2-Trifluoroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted benzaldehydes.
Applications De Recherche Scientifique
4-(1,1,2-Trifluoroethyl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorinated chalcones and flavonoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals, particularly those containing fluorine, which can enhance the biological activity and stability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(1,1,2-Trifluoroethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The compound’s unique structure allows it to participate in specific interactions with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
4-(1,1,2-Trifluoroethyl)benzaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications.
4-(1,1,1-Trifluoroethyl)benzaldehyde: This compound has a different trifluoroethyl group, which can influence its chemical properties and reactions.
The uniqueness of this compound lies in its specific trifluoroethyl group, which provides distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H7F3O |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
4-(1,1,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-5H,6H2 |
Clé InChI |
BQSXLMXTNXTKPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(CF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
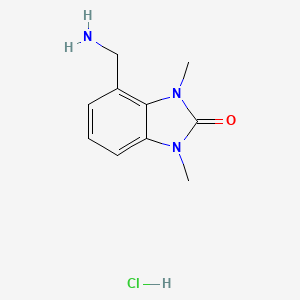
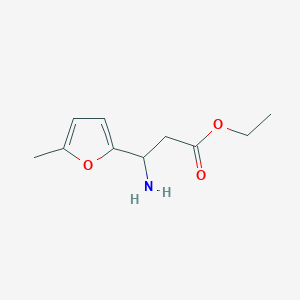

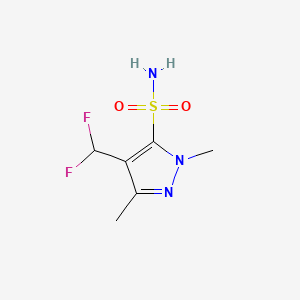
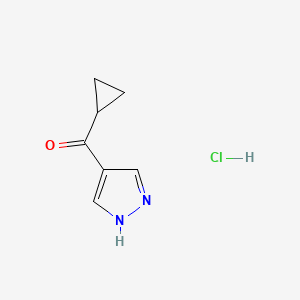
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
